Heptafluoropropyl bromide

Descripción general

Descripción

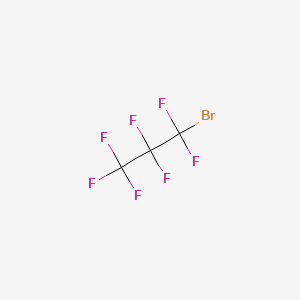

Heptafluoropropyl bromide, also known as 1-bromo-1,1,2,2,3,3,3-heptafluoropropane, is a chemical compound with the molecular formula C3BrF7. It is a colorless liquid at room temperature and is known for its high density and low boiling point. This compound is part of the family of perfluorinated compounds, which are characterized by the presence of fluorine atoms replacing hydrogen atoms in hydrocarbons .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Heptafluoropropyl bromide can be synthesized through the bromination of heptafluoropropane. The reaction typically involves the use of bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure the selective substitution of a hydrogen atom with a bromine atom .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to maximize yield and purity. The product is then purified through distillation to remove any impurities and unreacted starting materials .

Análisis De Reacciones Químicas

Types of Reactions: Heptafluoropropyl bromide primarily undergoes substitution reactions due to the presence of the bromine atom, which is a good leaving group. It can participate in nucleophilic substitution reactions (SN1 and SN2) where the bromine atom is replaced by other nucleophiles such as hydroxide (OH-), alkoxide (RO-), or cyanide (CN-) .

Common Reagents and Conditions:

Nucleophilic Substitution (SN2): Typically involves strong nucleophiles like sodium hydroxide (NaOH) or potassium cyanide (KCN) in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetone.

Nucleophilic Substitution (SN1): Often carried out in polar protic solvents like water or alcohols, where the reaction proceeds through a carbocation intermediate.

Major Products: The major products formed from these reactions depend on the nucleophile used. For example, reaction with sodium hydroxide yields heptafluoropropanol, while reaction with potassium cyanide produces heptafluoropropyl cyanide .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

1.1 Drug Development

Heptafluoropropyl bromide serves as a key reagent in the synthesis of fluorinated drug analogs. The incorporation of heptafluoropropyl groups into drug molecules can enhance their pharmacological properties, such as improved membrane permeability and increased binding affinity to biological targets. A recent study demonstrated the copper-catalyzed cross-coupling of this compound with various organobromides to create diverse drug-like molecules, achieving yields between 52% and 84% for different substrates .

Table 1: Yield of Heptafluoropropylation Reactions

| Substrate Type | Yield (%) |

|---|---|

| Aryl Bromides | 63-82 |

| Alkyl Bromides | 45-83 |

| Heteroaryl Bromides | 48-76 |

1.2 Late-Stage Functionalization

The versatility of this compound allows for late-stage functionalization of complex drug scaffolds. This method can modify existing drug candidates without extensive synthetic routes, making it a valuable tool in pharmaceutical research .

Materials Science

2.1 Fluorinated Polymers

This compound is utilized in the synthesis of fluorinated polymers, which exhibit unique properties such as chemical resistance and low surface energy. These polymers are applicable in coatings, adhesives, and sealants that require durability under harsh conditions.

Case Study: Synthesis of Fluorinated Nanoemulsions

Research has shown that incorporating heptafluoropropyl groups into perfluorocarbon-based nanoemulsions enhances their performance in magnetic resonance imaging (MRI). The addition of heptafluoropropyl groups significantly improves sensitivity, leading to better imaging outcomes .

Environmental Applications

3.1 Atmospheric Studies

This compound is also relevant in environmental chemistry, particularly concerning its atmospheric behavior and potential as a greenhouse gas. Studies have measured its emissions and atmospheric concentrations, contributing to understanding its environmental impact .

Table 2: Atmospheric Concentration Data

| Compound | Year Introduced | Global Average Concentration (ppt) |

|---|---|---|

| Heptafluoropropane | 1980s | 0.58 |

| This compound | Recent | Data Under Review |

Mecanismo De Acción

The mechanism by which heptafluoropropyl bromide exerts its effects is primarily through its ability to undergo nucleophilic substitution reactions. The bromine atom in the compound is a good leaving group, allowing the molecule to react readily with nucleophiles.

Comparación Con Compuestos Similares

Heptafluoropropane (C3F7H): Similar in structure but lacks the bromine atom, making it less reactive in nucleophilic substitution reactions.

Perfluoropropyl iodide (C3F7I): Contains an iodine atom instead of bromine, which is also a good leaving group but has different reactivity and stability profiles.

Perfluoropropyl chloride (C3F7Cl): Contains a chlorine atom, which is a less effective leaving group compared to bromine, resulting in different reaction conditions and products.

Uniqueness: Heptafluoropropyl bromide is unique due to its combination of high reactivity and stability. The presence of the bromine atom allows for efficient nucleophilic substitution reactions, while the perfluorinated carbon chain provides chemical and thermal stability. This makes it a valuable compound in both research and industrial applications .

Actividad Biológica

Heptafluoropropyl bromide (C3F7Br) is a fluorinated organic compound that has garnered attention due to its unique chemical properties and potential biological activities. This article explores the biological activity of this compound, highlighting relevant research findings, case studies, and data tables.

This compound is characterized by its high fluorine content, which imparts distinct physical and chemical properties. It is a colorless liquid with a boiling point of approximately 52.4 °C and a density of 1.736 g/cm³ at 20 °C . The presence of bromine in its structure also contributes to its reactivity and potential applications in various fields.

Biological Activity

1. Inhibition Studies

Recent studies have demonstrated that this compound exhibits significant inhibitory activity against specific enzymes. For instance, in a study involving sphingosine kinases (SphK1 and SphK2), compounds containing the heptafluoropropyl moiety were synthesized and tested for their inhibitory effects. The most potent derivatives showed an IC50 value of 5.0 μM for SphK2, indicating a strong selectivity towards this enzyme compared to SphK1 .

2. Mechanistic Insights

The mechanism of action for this compound derivatives appears to involve enhanced binding interactions due to the rigid structure conferred by the fluorinated tail. Docking studies revealed that these compounds engage in critical hydrogen bonding and π-stacking interactions with key residues in the enzyme's active site, facilitating their inhibitory effects .

Case Studies

Case Study 1: Enzyme Inhibition

A study focused on the synthesis of triazole-based compounds containing heptafluoropropyl fragments found that these compounds could dual-inhibit SphK1 and SphK2. The presence of the heptafluoropropyl group was crucial for enhancing the binding affinity and selectivity towards SphK2, demonstrating its potential as a lead compound for developing therapeutic agents targeting sphingosine kinases .

Case Study 2: Toxicological Assessment

Toxicological evaluations are essential for understanding the safety profile of this compound. Preliminary assessments indicate that while fluorinated compounds can exhibit low toxicity due to their stability, specific interactions at the cellular level require further investigation to fully elucidate their biological impact .

Table 1: Physical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C3F7Br |

| Boiling Point | 52.4 °C |

| Density | 1.736 g/cm³ |

| Solubility | Low in water |

Table 2: Inhibitory Activity of Heptafluoropropyl Derivatives

| Compound | IC50 (μM) | Selectivity Ratio (SphK2/SphK1) |

|---|---|---|

| Heptafluoropropyl derivative 1 | 5.0 | 10.0 |

| Heptafluoropropyl derivative 2 | 8.0 | 5.0 |

Propiedades

IUPAC Name |

1-bromo-1,1,2,2,3,3,3-heptafluoropropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3BrF7/c4-2(7,8)1(5,6)3(9,10)11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LANNRYWUUQMNPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(F)(F)F)(C(F)(F)Br)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

BrC3F7, C3BrF7 | |

| Record name | Propane, 1-bromo-1,1,2,2,3,3,3-heptafluoro- | |

| Source | NORMAN Suspect List Exchange | |

| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |

| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3059971 | |

| Record name | 1-Bromoheptafluoropropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3059971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

422-85-5 | |

| Record name | 1-Bromo-1,1,2,2,3,3,3-heptafluoropropane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=422-85-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propane, 1-bromo-1,1,2,2,3,3,3-heptafluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000422855 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propane, 1-bromo-1,1,2,2,3,3,3-heptafluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Bromoheptafluoropropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3059971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-bromo-1,1,2,2,3,3,3-heptafluoropropane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.386 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Why is using heptafluoropropyl bromide in a flow system advantageous, especially considering its low boiling point?

A: this compound (bp 12 °C) is a highly volatile compound, making its precise handling in traditional batch reactions challenging. The paper demonstrates a novel approach using a jacketed syringe pump within a continuous flow system []. This system allows for the controlled and consistent delivery of this compound to the reaction mixture, even under ambient pressure. This method offers several advantages:

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.